Eptaloprost

Vue d'ensemble

Description

- Il a été développé pour le traitement des maladies cardiovasculaires et des tumeurs .

- La prostacycline (PGI2) est un eicosanoïde naturel qui joue un rôle crucial dans l’homéostasie vasculaire, inhibant l’agrégation plaquettaire et favorisant la vasodilatation.

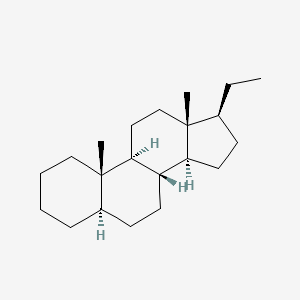

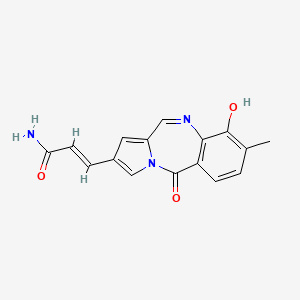

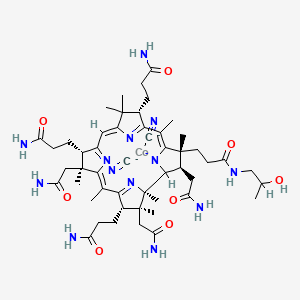

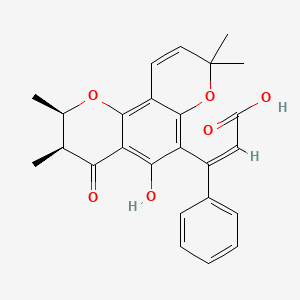

Eptaloprost: est un médicament de petite taille classé comme agoniste de la prostacycline.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles pour l’Eptaloprost ne sont pas facilement disponibles dans le domaine public.

- Les méthodes de production industrielles restent des informations exclusives.

Analyse Des Réactions Chimiques

- L’Eptaloprost subit probablement diverses réactions, notamment l’oxydation, la réduction et la substitution.

- Les réactifs et conditions courants utilisés dans ces réactions ne sont pas explicitement documentés.

- Les principaux produits formés à partir de ces réactions ne sont pas largement divulgués.

Applications de la recherche scientifique

- Les applications de l’this compound couvrent plusieurs domaines:

Maladies cardiovasculaires: Il peut être exploré pour ses effets antithrombotiques.

Tumeurs: L’this compound pourrait avoir des propriétés antimétastatiques.

Autres domaines de recherche:

Applications De Recherche Scientifique

- Eptaloprost’s applications span several fields:

Cardiovascular Diseases: It may be explored for its antithrombotic effects.

Tumors: this compound might have antimetastatic properties.

Other Research Areas:

Mécanisme D'action

- L’Eptaloprost exerce ses effets en activant les récepteurs de la prostacycline (récepteurs IP).

- Les cibles moléculaires comprennent les plaquettes, les cellules endothéliales et les cellules musculaires lisses.

- L’activation des récepteurs IP entraîne la vasodilatation, l’inhibition de l’agrégation plaquettaire et d’autres effets protecteurs.

Comparaison Avec Des Composés Similaires

- L’Eptaloprost est étroitement lié à la Cicaprost , un autre analogue de la prostacycline.

- La Cicaprost et l’this compound partagent des effets pharmacologiques similaires.

- La principale différence réside dans la chaîne latérale α de l’this compound, qui contient un allongement de deux atomes de carbone par rapport à la Cicaprost .

Propriétés

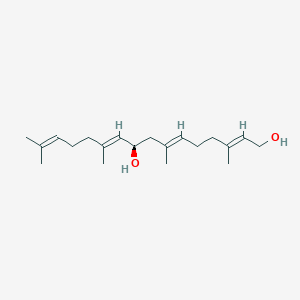

IUPAC Name |

4-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-3-4-5-7-17(2)22(25)10-9-20-21-15-18(14-19(21)16-23(20)26)11-13-29-12-6-8-24(27)28/h11,17,19-23,25-26H,3,6-8,12-16H2,1-2H3,(H,27,28)/b18-11+/t17-,19-,20+,21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUUNYHAXGTMMQ-AMXXQSRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869060 | |

| Record name | Eptaloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90693-76-8 | |

| Record name | Eptaloprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090693768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eptaloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPTALOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X6A56W84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Eptaloprost and how does it impact tumor metastasis?

A1: this compound is a prostacyclin analog that exhibits anti-metastatic properties. It achieves this by interfering with the interaction between tumor cells and platelets, a crucial step in the metastatic cascade. [, ] Specifically, this compound inhibits the adhesion of tumor cells to platelets and prevents the resulting aggregates from adhering to the endothelial lining of blood vessels. [] This inhibition reduces the ability of tumor cells to escape the primary tumor site and establish distant metastases.

Q2: What evidence exists for the anti-metastatic activity of this compound in preclinical models?

A2: Research using the spontaneously metastasizing R 3327 MAT Lu prostate carcinoma model in rats demonstrated the significant antimetastatic activity of this compound. [] In this study, this compound administered via subcutaneous mini pumps (0.1 µg/kg/min) for 33 days significantly reduced the number of visible lung metastases without impacting the growth of the primary tumor. [] Oral administration of this compound (0.1 and 0.5 mg/kg daily) also led to a significant reduction in lung metastases. []

Q3: Can this compound be synthesized, and are there strategies for developing analogs?

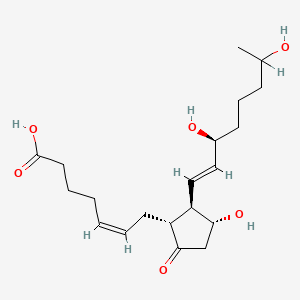

A3: Yes, this compound can be synthesized. A total asymmetric synthesis route utilizing cis-bicyclo[3.3.0]octane-2,5-dione as a starting material has been established. [] This synthetic route, which features a stereoselective deprotonation step using a chiral lithium amide base, also allows for the synthesis of other prostacyclin analogs like cicaprost. [] This flexibility suggests potential for developing further side-chain modified analogs of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B1231185.png)

![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)